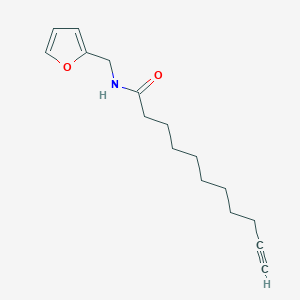

N-(furan-2-ylmethyl)undec-10-ynamide

Description

N-(furan-2-ylmethyl)undec-10-ynamide is an alkyne-containing amide derivative characterized by a furan-2-ylmethyl group attached to the nitrogen atom and an undec-10-ynamide backbone. Its synthetic versatility is highlighted by its use in forming metal complexes (e.g., with Co, Cu, Pd, Cd), which have been studied for catalytic polymerization applications .

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)undec-10-ynamide |

InChI |

InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-9-12-16(18)17-14-15-11-10-13-19-15/h1,10-11,13H,3-9,12,14H2,(H,17,18) |

InChI Key |

KAMUEWFRROTBEQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCC(=O)NCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)undec-10-ynamide can be synthesized through various methods. One common approach involves the use of microwave-assisted conditions. For example, the synthesis of amide derivatives containing furan rings can be achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, and the conditions are optimized for reaction time, solvent, and substrate amounts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized for industrial applications. The choice of reagents and solvents, as well as the reaction parameters, are crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)undec-10-ynamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The furan ring and the ynamide moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Brønsted acids, transition metals, and other catalysts. For example, Brønsted acid-mediated reactions of ynamides have been shown to include cycloaddition, cyclization, and oxygen atom transfer reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cycloaddition reactions can lead to the formation of structurally complex N-containing molecules, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)undec-10-ynamide has a wide range of applications in scientific research, including:

Biology: Its unique structure allows for the exploration of biological activities and interactions with biomolecules.

Industry: Used in the production of valuable chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)undec-10-ynamide involves its unique structure, which allows it to participate in various chemical reactions. The electron-withdrawing group attached to the nitrogen atom polarizes the carbon-carbon triple bond, enabling the compound to act as both a nucleophile and an electrophile . This dual reactivity makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Furan vs. Aromatic/ Heteroaromatic Substituents

- Furan-2-ylmethyl : The furan group provides moderate electron-donating effects and planar geometry, facilitating interactions in coordination chemistry (e.g., with Pd or Co complexes ). This contrasts with 4-methoxyphenyl (), which increases lipophilicity but reduces hydrogen-bonding capacity compared to heterocycles like pyrimidine .

- 2-Pyrimidinyl (): The nitrogen-rich pyrimidine ring enhances binding to biological targets (e.g., enzymes or DNA) due to its ability to participate in π-π stacking and hydrogen bonding, a feature absent in the furan-based compound .

Ynamide vs. Enamide Backbone

Bioactivity Trends

- While direct data for this compound are lacking, structurally related N-(furan-2-ylmethyl) tetrazole derivatives () show potent antimicrobial activity (e.g., compound 6 inhibits S. epidermidis at 4 µg/mL). This suggests that the furan-ynamide scaffold could be optimized for similar applications . In contrast, pyrimidine-based enamides () may target different pathways due to their heteroaromatic nature .

Antimicrobial Potential

The furan-ynamide scaffold shares structural motifs with tetrazole-based antimicrobial agents (). Pharmacophore modeling indicates that electron-rich substituents (e.g., furan) enhance interactions with bacterial membranes or enzymes, though ynamides may require further derivatization to improve bioavailability .

Catalytic and Industrial Relevance

This compound’s metal complexes (e.g., [LACoCl₂]) demonstrate moderate catalytic activity in methyl methacrylate polymerization, though they are less efficient than commercial catalysts . Its diethyl-substituted analog () lacks detailed safety data, limiting industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.